N-(6-chloropyridin-3-yl)prop-2-enamide
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Overview
Description
N-(6-chloropyridin-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a prop-2-enamide group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
N-(6-chloropyridin-3-yl)prop-2-enamide is a chemical compound that has been studied for its potential anti-tubercular activity . The primary target of this compound is the bacterium Mycobacterium tuberculosis H37Ra , which is responsible for causing tuberculosis .
Mode of Action
It is believed to interact with its target, mycobacterium tuberculosis, leading to significant inhibitory effects . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
This interference disrupts the bacteria’s ability to proliferate, thereby exerting its anti-tubercular effects .
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)prop-2-enamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with prop-2-enamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(6-chloropyridin-3-yl)prop-2-enamine.
Substitution: N-(6-substituted-pyridin-3-yl)prop-2-enamide derivatives.
Scientific Research Applications
N-(6-chloropyridin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
N-(6-chloropyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-7(9)10-5-6/h2-5H,1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZCWXJOWWIQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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